2-(1-Benzylpiperidin-3-yl)propan-2-ol
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Overview
Description
2-(1-Benzylpiperidin-3-yl)propan-2-ol is an organic compound with the molecular formula C15H23NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which includes a benzyl group attached to the piperidine ring and a hydroxyl group on the propan-2-ol side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)propan-2-ol typically involves the reaction of benzylpiperidine with propan-2-ol under specific conditions. One common method is the reduction of 1-benzyl-3-piperidone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidinone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: A compound with a similar structure but different functional groups.
3-Piperidinemethanol, α,α-dimethyl-1-(phenylmethyl): Another derivative of piperidine with a different substitution pattern
Uniqueness
2-(1-Benzylpiperidin-3-yl)propan-2-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14,17H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZOJGAMJOAFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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